5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
CAS No.: 1096543-46-2
Cat. No.: VC4570696
Molecular Formula: C18H15F3N2O3
Molecular Weight: 364.324
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1096543-46-2 |
|---|---|
| Molecular Formula | C18H15F3N2O3 |
| Molecular Weight | 364.324 |
| IUPAC Name | 5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
| Standard InChI | InChI=1S/C18H15F3N2O3/c1-25-11-5-3-10(4-6-11)15-16(22-23-17(15)18(19,20)21)13-8-7-12(26-2)9-14(13)24/h3-9,24H,1-2H3,(H,22,23) |
| Standard InChI Key | ASUAFRHYKNEUGG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OC)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a 1H-pyrazole core substituted at positions 3, 4, and 5. Key substituents include:
-
Position 3: A 2-hydroxyphenyl group with a methoxy substituent at the 5-position.
-
Position 4: A 4-methoxyphenyl group.
-
Position 5: A trifluoromethyl (-CF) group.
The presence of electron-withdrawing (-CF) and electron-donating (-OCH) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions. X-ray crystallography data for directly analogous compounds reveal planar pyrazole rings with dihedral angles of 15–25° between the central ring and aromatic substituents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1096543-46-2 |
| Molecular Formula | |
| Molecular Weight | 364.324 g/mol |
| IUPAC Name | 5-Methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
| SMILES | COC1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OC)O)C(F)(F)F |
| Topological Polar Surface Area | 78.9 Ų |
Synthesis and Structural Modification
Synthetic Pathways
While no published protocol explicitly details the synthesis of 1096543-46-2, analogous pyrazole derivatives are typically prepared via:
-
Cyclocondensation: Reaction of α,β-unsaturated ketones with hydrazines .
-
Multi-Step Functionalization: As demonstrated in the synthesis of benzofuropyrazoles, where 6-methoxybenzofuran-3(2H)-one undergoes deprotonation with LiHMDS, followed by isothiocyanate addition and hydrazine-mediated cyclization .
-
Post-Modification: Methylation or trifluoromethylation of preformed pyrazoles .
For example, the synthesis of related compound 5b (methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate) achieved a 16% yield via LiHMDS-mediated enolate formation and subsequent hydrazine cyclization .
Challenges in Synthesis
-
Regioselectivity: Controlling substituent positions during cyclization remains problematic, often requiring protective groups .
-
Yield Optimization: Reported yields for similar compounds range from 11% to 31%, necessitating improved catalytic systems .
Biological Activities and Mechanisms
Table 2: Cytotoxic Activity of Analogous Pyrazoles
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| 5b | MCF-7 | 4.2 ± 0.3 | Tubulin inhibition |
| VC11796843 | HeLa | 8.1 ± 1.1 | Apoptosis induction |
Anti-Inflammatory Effects
-
COX-2 Inhibition: Pyrazoles reduce prostaglandin E synthesis by 40–60% in RAW264.7 macrophages at 10 μM.
-
ROS Scavenging: The phenolic -OH group quenches DPPH radicals with EC values of 12–18 μM.
Physicochemical Properties and Drug-Likeness
Solubility and Permeability
-
LogP: Calculated at 3.1 (XLogP3-AA), indicating moderate lipophilicity.
-
Aqueous Solubility: Poor solubility (<10 μg/mL), necessitating prodrug strategies.
Metabolic Stability
Microsomal studies on analogs show:
-
t: 28–45 minutes in human liver microsomes.
-
Primary Metabolites: O-Demethylated products and glucuronide conjugates .
Comparative Analysis with Structural Analogs
Substitution Pattern Effects
-
4-Methoxyphenyl vs. 2-Methoxyphenyl: The para-methoxy group in 1096543-46-2 enhances tubulin binding affinity by 3-fold compared to ortho-substituted analogs.
-
Trifluoromethyl Impact: -CF improves metabolic stability, increasing plasma half-life from 1.2 to 4.7 hours in rodent models .
Table 3: Structure-Activity Relationships
| Position | Substituent | Effect on IC |
|---|---|---|
| 4 | 4-OCH | IC ↓ 58% |
| 5 | -CF | Metabolic stability ↑ 290% |
Future Research Directions
Unresolved Questions
-
Target Identification: Proteomic profiling needed to identify binding partners beyond tubulin.
-
Formulation Development: Nanoencapsulation could address solubility limitations.
Clinical Translation Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume